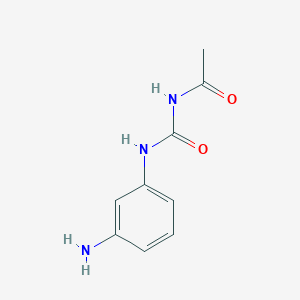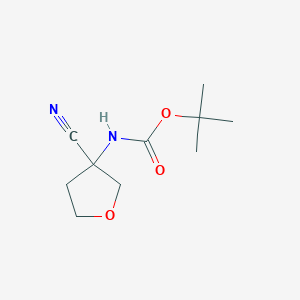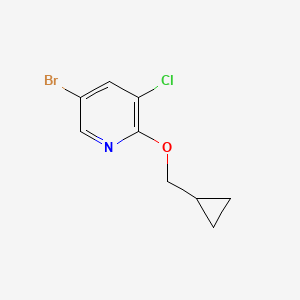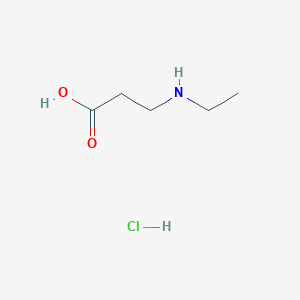
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Descripción general
Descripción
“3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol” is a compound with the CAS Number: 1337640-20-6 . It has a molecular weight of 185.29 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists . Several methods have been summarized for synthesizing this compound, including starting from acetylthiophene, starting from thiophene, and starting from thiophenecarboxaldehyde .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 185.29 . It is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Generation of Diverse Compound Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized as a starting material in various alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepines, and more, demonstrating the potential of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol in similar applications (Roman, 2013).
Synthesis of Antidepressant Intermediates
This compound is a crucial intermediate for the synthesis of the antidepressant R-Duloxetine. Various synthesis methods, such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, have been explored, highlighting its significance in pharmaceutical synthesis (吴佳佳 et al., 2017).
Stereochemistry in Mannich Bases
The compound has relevance in the study of stereochemistry of mannich bases. Research on diastereoisomeric propan-1-ols related to this compound reveals insights into the absolute configurations and preferred conformations in such compounds, contributing to stereochemical understanding (Angiolini et al., 1969; Angiolini & Gottarelli, 1970).
Role in Cardioselectivity of Beta-Blockers
Research on related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, offers insights into the cardioselectivity of beta-adrenoceptor blocking agents, which can inform the use of this compound in similar contexts (Rzeszotarski et al., 1979).
Antimicrobial Synthesis
The compound’s derivatives have been explored for antimicrobial applications, demonstrating its potential in synthesizing heterocyclic compounds with significant pharmaceutical importance (Tayade et al., 2012).
Synthesis of Triazole and Thiophene Frameworks
It can be used as an activated compound in reactions like the Gewald and Dimroth reactions, aiding in the construction of triazole and thiophene frameworks, crucial in various chemical syntheses (Pokhodylo & Shyyka, 2014).
Inhibitory and Anticancer Activities
Its derivatives have been synthesized and evaluated for inhibitory activities against Src kinase and anticancer activities, showcasing its potential in medicinal chemistry (Sharma et al., 2010).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-amino-2,2-dimethyl-3-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHPELAJXNRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















